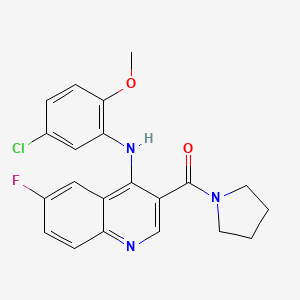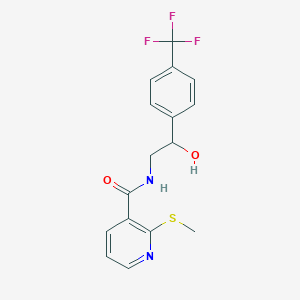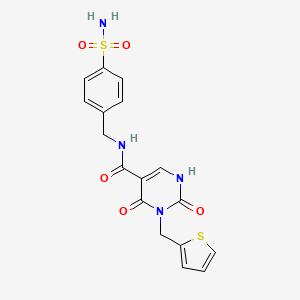
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group and a dimethoxyphenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its versatile chemical properties .
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone are currently unknown. The compound’s structure, which includes a cyclopropyl group and a dimethoxyphenyl group, suggests it may interact with a variety of biological targets
Mode of Action
Based on its chemical structure, it can be hypothesized that the compound may interact with its targets through hydrogen bonding . The presence of the dimethoxyphenyl group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone typically involves the reaction of cyclopropyl methyl ketone with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted ethanones with different functional groups
Scientific Research Applications
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is utilized in various scientific research fields, including:
Comparison with Similar Compounds
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanol: A reduced form of the ethanone with similar chemical properties but different reactivity.
3,4-Dimethoxyacetophenone: Lacks the cyclopropyl group but shares the dimethoxyphenyl structure.
Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the dimethoxyphenyl structure.
Uniqueness: 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both the cyclopropyl and dimethoxyphenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFOUVBPIWOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2925249.png)
![Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate](/img/structure/B2925250.png)


![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2925255.png)
![4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2925257.png)

![1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]pyrrolidine-2,5-dione](/img/structure/B2925260.png)

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2925263.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2925265.png)
